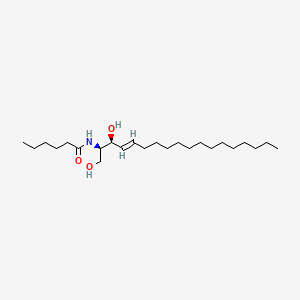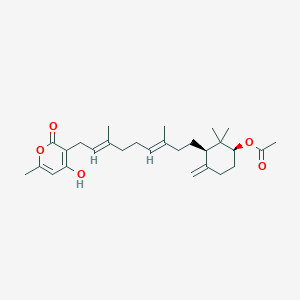
1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)-
説明
1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- (hereafter referred to as ‘Triazin’) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of 1,3,5-triazine and is composed of three nitrogen atoms connected to a benzene ring. The compound is known for its high stability and strong reactivity, making it an ideal candidate for a variety of research experiments.
科学的研究の応用
Endocrine Disruption Research:
Propazine-2-hydroxy (PP-2OH) has been studied in the context of endocrine disruption. Researchers have investigated its effects on human seminal plasma. A study conducted using LC–ESI-MS/MS found that PP-2OH was present in human seminal plasma samples, suggesting bioaccumulation in humans . This research contributes to our understanding of endocrine-disrupting effects associated with herbicides like propazine.
Reference Standard in Environmental Testing:
Propazine-2-hydroxy serves as a reference standard for environmental testing. It is used to ensure accurate measurements and quality control in the analysis of environmental samples, particularly in the assessment of water and soil contamination .
Biodegradation and Biocatalysis:
A novel bacterial strain, Leucobacter sp. JW-1, can degrade propazine and convert it into 2-hydroxypropazine via a hydrolysis pathway. This process involves the transformation of prometryn (a related compound) to 2-hydroxypropazine and methanthiol. The hydrolytic de-methylthiolation by JW-1 has potential applications in biocatalysis .
Photostabilizers and UV Absorbers:
1,3,5-Triazines, including propazine-2-hydroxy, are used as UV absorbers and photostabilizers in various applications. These compounds help protect polymers, plastics, and coatings from UV-induced degradation, extending their lifespan .
Metal-Organic Frameworks (MOFs):
While not directly related to propazine-2-hydroxy, research on 1,3,5-triazine derivatives has led to the synthesis of metal-organic frameworks (MOFs). These MOFs exhibit interesting properties, including magnetic behavior. Although not specifically PP-2OH, this area of study highlights the versatility of triazine-based compounds .
Potential Medicinal Properties:
Although not extensively explored, some 1,3,5-triazines exhibit biological activity. For instance, certain derivatives have shown antitumor properties, aromatase inhibition, and potential use as siderophores or corticotrophin-releasing factor antagonists . While these findings are not directly linked to PP-2OH, they underscore the broader significance of triazine compounds in medicinal research.
作用機序
Target of Action
Propazine-2-hydroxy, also known as Hydroxypropazine, is a chemical transformation product of propazine It has been suggested that it may have endocrine-disrupting effects .
Mode of Action
It is known to be a degradation product of propazine, which is a triazine herbicide . Triazine herbicides typically inhibit photosynthesis by binding to the D1 protein in Photosystem II This prevents the normal flow of electrons and energy transfer, leading to the death of the plant
Biochemical Pathways
Propazine and its metabolites have been deemed endocrine disruptors , suggesting they may interfere with hormone systems in organisms. This could potentially lead to a wide range of downstream effects, including reproductive issues and developmental abnormalities.
Pharmacokinetics
It has been detected in human seminal plasma , suggesting that it can be absorbed and distributed in the body. It is also noted that Propazine-2-hydroxy is hardly metabolized under physiological conditions, which may make it an effective marker for bioaccumulation .
Result of Action
It has been suggested that it may have endocrine-disrupting effects . Endocrine disruptors can interfere with hormone systems, leading to a wide range of potential effects, including reproductive issues, developmental abnormalities, and immune system dysfunction.
Action Environment
The action of Propazine-2-hydroxy can be influenced by various environmental factors. For instance, it has been identified among the degradation products formed in the natural environment . This suggests that environmental conditions, such as temperature, pH, and the presence of other chemicals, could potentially influence its stability and efficacy.
特性
IUPAC Name |
4,6-bis(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-5(2)10-7-12-8(11-6(3)4)14-9(15)13-7/h5-6H,1-4H3,(H3,10,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOTUMSRCIMLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=O)N1)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224061 | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7374-53-0 | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007374530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there a need to detect hydroxypropazine in environmental samples?
A: Hydroxypropazine is a major metabolite of s-triazine herbicides, particularly propazine [, ]. These herbicides are widely used, and their degradation can lead to the accumulation of hydroxypropazine in soil and water resources [, , , ]. Monitoring its presence helps us understand the persistence and fate of these herbicides in the environment.
Q2: What analytical methods are available for the detection of hydroxypropazine?
A2: Several analytical techniques have been developed for detecting hydroxypropazine, including:
- Enzyme-Linked Immunosorbent Assay (ELISA): This highly sensitive method utilizes antibodies to detect and quantify hydroxypropazine at trace levels, even in complex matrices like groundwater [].
- High-Performance Liquid Chromatography (HPLC) with Diode Array UV Detection (DAD): This method allows for the simultaneous determination of various triazine herbicides and their metabolites, including hydroxypropazine, in different water sources with high precision [].
Q3: How does soil pH influence the degradation of propazine and the formation of hydroxypropazine?
A: Research indicates that soil pH significantly affects the degradation of s-triazine herbicides like propazine []. In acidic soils (pH 5.5), propazine degradation was slower, leading to higher persistence, while in neutral to slightly alkaline soils (pH 7.5), degradation was faster []. Hydroxypropazine was identified as a major metabolite in both conditions, suggesting its formation is favored across a range of soil pH levels [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026371.png)
![[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026373.png)
![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026375.png)



![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026379.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026382.png)
![16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid](/img/structure/B3026383.png)

![2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid](/img/structure/B3026386.png)

![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B3026393.png)